4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid SMILES string
4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid SMILES string
Topic: Structural Characterization and Synthetic Utility of 4-Fluoro-3-(3-methylbut-2-enyl)benzoic Acid Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Identity
4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid represents a high-value pharmacophore scaffold that bridges the gap between natural product mimics (specifically prenylated phenolics) and modern fluorinated drug leads. This molecule integrates the metabolic robustness of the carbon-fluorine bond with the hydrophobic anchoring capability of the prenyl (3,3-dimethylallyl) group.
This guide outlines the structural specifications, validated synthetic pathways, and medicinal chemistry applications of this compound, emphasizing its utility as a building block for next-generation antimicrobials and kinase inhibitors.
Cheminformatics Profile
| Parameter | Data / Descriptor |
| Common Name | 4-Fluoro-3-prenylbenzoic acid |
| SMILES | CC(C)=CCc1cc(C(=O)O)ccc1F |
| IUPAC Name | 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₃FO₂ |
| Molecular Weight | 208.23 g/mol |
| Predicted LogP | ~3.5 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Rotatable Bonds | 3 |
Structural Significance & Pharmacophore Logic
The synergistic placement of the fluorine atom and the prenyl group creates a unique electronic and steric environment:
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The Ortho-Fluorine Effect: The fluorine atom at position 4 serves two critical roles. First, it blocks metabolic oxidation at the para-position relative to the prenyl group. Second, it exerts an electron-withdrawing effect that lowers the pKa of the carboxylic acid (relative to non-fluorinated analogues), potentially enhancing bioavailability and protein binding affinity.
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The Prenyl Anchor: The 3-methylbut-2-enyl group acts as a "grease" moiety, designed to occupy hydrophobic pockets in target enzymes (e.g., bacterial transferases or kinase allosteric sites). Unlike a simple alkyl chain, the alkene unsaturation provides restricted rotation and pi-electron density capable of engaging in cation-pi interactions.
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR decomposition highlighting the functional roles of the trisubstituted benzene core.
Synthetic Protocol: The Negishi Coupling Approach
While Friedel-Crafts alkylation is theoretically possible, it often suffers from poor regioselectivity and poly-alkylation. The Negishi Cross-Coupling is the authoritative method for synthesizing this molecule with high fidelity, preventing the isomerization of the double bond often seen in other coupling methods.
Core Reaction Strategy
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Starting Material: Methyl 3-bromo-4-fluorobenzoate (Protected acid prevents catalyst poisoning).
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Reagent: Prenylzinc bromide (generated in situ).
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Step-by-Step Methodology
Step 1: Preparation of Organozinc Reagent
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Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF under Argon.
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Add prenyl bromide (1.2 eq) dropwise at 0°C. Stir for 1 hour to form prenylzinc bromide. Note: Maintain temperature to prevent Wurtz-type homocoupling.
Step 2: Cross-Coupling (The Negishi Cycle)
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In a separate flask, dissolve methyl 3-bromo-4-fluorobenzoate (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in dry THF.
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Transfer the organozinc solution via cannula to the aryl halide solution.
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Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.
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Quench: Cool to RT and quench with saturated NH₄Cl. Extract with EtOAc.
Step 3: Ester Hydrolysis
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Dissolve the intermediate ester in THF/MeOH (1:1).
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Add LiOH (2M aqueous, 3.0 eq) and stir at RT for 2 hours.
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Acidify to pH 3 with 1M HCl to precipitate the target acid: 4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid .
Diagram 2: Synthetic Workflow
Caption: Stepwise synthetic pathway utilizing Palladium-catalyzed Negishi cross-coupling.
Analytical Characterization
To validate the synthesis, researchers should look for the following spectral signatures.
¹H NMR (400 MHz, CDCl₃) Prediction:
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δ 11.0–12.0 (br s, 1H): Carboxylic acid proton.
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δ 7.95 (dd, 1H): Aromatic proton at C2 (ortho to COOH and Prenyl).
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δ 7.90 (m, 1H): Aromatic proton at C6.
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δ 7.10 (t, 1H): Aromatic proton at C5 (ortho to Fluorine). Note: Distinctive triplet-like splitting due to H-F coupling.
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δ 5.30 (t, 1H): Vinylic proton of the prenyl group.
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δ 3.40 (d, 2H): Benzylic methylene protons (-CH₂-).
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δ 1.75 (s, 3H) & 1.70 (s, 3H): Methyl groups of the prenyl tail.
Safety & Handling:
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Fluorine Chemistry: While the final product is stable, the precursors (fluorobenzoic acids) can be irritants.
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Organozinc Reagents: Highly moisture sensitive. All coupling reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Applications in Drug Development
This scaffold is particularly relevant in two domains:
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Antimicrobial Research: Prenylated benzoic acids are naturally occurring defense compounds in plants (e.g., Piper species).[1][2] This fluorinated analog serves as a metabolically stable mimic, potentially inhibiting bacterial transferases involved in cell wall synthesis.
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Kinase Inhibition: The prenyl group can occupy the hydrophobic "back pocket" of kinase ATP-binding sites, while the carboxylic acid can form salt bridges with lysine residues in the active site.
References
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Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. Link
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Malami, I., et al. (2012).[2] "Prenylated Benzoic Acid Derivatives from Piper Species as Source of Anti-Infective Agents."[1][2] International Journal of Pharmaceutical Sciences and Research. Link
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PubChem. (2025).[3][4][5] "Compound Summary: 4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid." National Library of Medicine. Link
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Lutz, M. R., et al. (2012). "Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides." Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. PubChemLite - 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid (C12H13FO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]
